An In-Depth Technical Guide to the Physicochemical Properties of Phenmedipham for Research Applications
An In-Depth Technical Guide to the Physicochemical Properties of Phenmedipham for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenmedipham is a selective post-emergence herbicide belonging to the carbanilate chemical family. It is widely utilized in agriculture to control broadleaf weeds in various crops. For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties is paramount for designing and interpreting experiments, developing new formulations, and assessing its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Phenmedipham, detailed experimental protocols for their determination, and insights into its mechanism of action.
Physicochemical Properties of Phenmedipham
A summary of the key physicochemical properties of Phenmedipham is presented in the tables below. This data is essential for predicting its behavior in various experimental and environmental systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆N₂O₄ | [1] |
| Molecular Weight | 300.31 g/mol | [1] |
| Appearance | Odorless, white to slightly colored crystalline powder/solid | [1][2] |
| Melting Point | 140-144 °C (284-291 °F) | [1] |
| Boiling Point | Decomposes before boiling | |
| Vapor Pressure | 1.0 x 10⁻¹¹ mmHg at 25 °C |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 3.1 mg/L (at pH 4 and 25 °C) | |
| Solubility in Organic Solvents | - Dichloromethane: 16.7 g/L - Hexane: 0.5 g/L | |
| Octanol-Water Partition Coefficient (LogP) | ≥ 3 | |
| Dissociation Constant (pKa) | < normal pH |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of Phenmedipham.
Melting Point Determination: Capillary Method
The melting point of a solid organic compound like Phenmedipham can be determined using the capillary tube method. This technique relies on observing the temperature range over which the solid transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Phenmedipham is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).
-
Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range represents the melting point of the sample.
Solubility Determination: Shake-Flask Method
The shake-flask method is a classical and reliable technique for determining the solubility of a substance in a particular solvent.
Methodology:
-
Sample Preparation: An excess amount of solid Phenmedipham is added to a known volume of the solvent (e.g., water, organic solvent) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the solution is allowed to stand to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn, ensuring no solid particles are included. Centrifugation or filtration can be used to further clarify the solution.
-
Quantification: The concentration of Phenmedipham in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.
Vapor Pressure Determination: Knudsen Effusion Method
The Knudsen effusion method is suitable for determining the low vapor pressure of substances like Phenmedipham.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of Phenmedipham is placed in a Knudsen effusion cell, which is a small container with a very small orifice of known area.
-
Apparatus Setup: The cell is placed in a vacuum chamber, and the temperature is precisely controlled.
-
Measurement: The rate of mass loss of the substance due to effusion (the escape of vapor through the orifice) is measured over time using a microbalance.
-
Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.
pKa Determination: Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Methodology:
-
Solution Preparation: A solution of Phenmedipham of known concentration is prepared in a suitable solvent (often a water-organic solvent mixture for compounds with low water solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Octanol-Water Partition Coefficient (LogP) Determination: HPLC Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common method for its determination is through reversed-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol-water mixture).
-
Standard Preparation: A series of reference compounds with known LogP values are prepared.
-
Chromatographic Analysis: The retention times of the reference compounds and Phenmedipham are determined under isocratic conditions.
-
Calculation: A calibration curve is constructed by plotting the logarithm of the retention factor (k') of the reference compounds against their known LogP values. The LogP of Phenmedipham is then determined by interpolating its log(k') value onto the calibration curve.
Mechanism of Action: Inhibition of Photosystem II
Phenmedipham exerts its herbicidal activity by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
Signaling Pathway of Photosystem II Inhibition:
Phenmedipham acts by blocking the photosynthetic electron transport chain. It binds to the D1 protein, a core component of the PSII reaction center. This binding competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor, to the QB binding site on the D1 protein. The blockage of electron flow from the primary quinone acceptor (QA) to PQ halts the entire photosynthetic process, leading to an inability to fix CO₂ and produce ATP and NADPH, which are essential for plant growth. This disruption also leads to the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components, ultimately leading to cell death.
Caption: Signaling pathway of Photosystem II inhibition by Phenmedipham.
Experimental Workflow for Research Applications
A common research application of Phenmedipham is to study its herbicidal efficacy and its effects on plant physiology. A typical experimental workflow for such a study is outlined below.
Workflow for Assessing Phenmedipham's Effect on Plant Photosynthesis:
This workflow utilizes chlorophyll fluorescence measurement, a non-invasive technique to assess the health of the photosynthetic apparatus.
Caption: Experimental workflow for assessing Phenmedipham's effect on photosynthesis.
Detailed Protocol for Chlorophyll Fluorescence Measurement:
-
Plant Material: Grow target weed species and/or crop plants under controlled environmental conditions (e.g., growth chamber or greenhouse).
-
Herbicide Treatment: Apply Phenmedipham at a range of concentrations to the plants. Include a control group treated with a blank formulation (without Phenmedipham).
-
Dark Adaptation: Before measurement, adapt the leaves to darkness for a period of at least 15-30 minutes. This ensures that all reaction centers of PSII are open.
-
Fluorescence Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence. Key parameters to measure include:
-
F₀: Minimum fluorescence (in the dark-adapted state).
-
Fm: Maximum fluorescence (in the dark-adapted state, after a saturating light pulse).
-
Fv/Fm: Maximum quantum yield of PSII photochemistry (calculated as (Fm - F₀) / Fm). This is a key indicator of photosynthetic efficiency.
-
-
Data Collection: Take measurements at various time points after herbicide application (e.g., 1, 3, 7, and 14 days) to monitor the progression of photosynthetic inhibition.
-
Data Analysis: Compare the chlorophyll fluorescence parameters of the treated plants with the control group. A decrease in the Fv/Fm ratio indicates damage to the photosynthetic apparatus.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Phenmedipham, essential for its application in research and development. The detailed experimental protocols offer a practical framework for the accurate determination of these properties. Furthermore, the elucidation of its mechanism of action as a Photosystem II inhibitor and the provided experimental workflow for assessing its impact on plant physiology will aid researchers in designing robust studies to further investigate its herbicidal activity and potential applications.
